

chemical structure and synthesis of YM-254890

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An In-depth Technical Guide to the Chemical Structure and Synthesis of YM-254890

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of YM-254890, a potent and selective inhibitor of the $G\alpha q/11$ family of G proteins.

Chemical Structure

YM-254890 is a complex cyclic depsipeptide natural product.[1][2] Its structure is characterized by a macrocyclic core composed of seven building blocks: D-phenyllactic acid (D-Pla), N-methyl-dehydroalanine (N-Me-Dha), alanine (Ala), N-methyl-alanine (N-Me-Ala), hydroxyleucine (Hle), N,O-dimethyl-threonine (N,O-Me2-Thr), and N-acetyl-threonine (N-Ac-Thr).[1][2] An additional N-acetyl-hydroxyleucine (N-Ac-Hle) side chain is attached to the hydroxyl group of the core hydroxyleucine residue.[1]

The molecule contains several uncommon amino acids, including two residues of β -hydroxyleucine, N,O-dimethylthreonine, and N-methyldehydroalanine. YM-254890 can exist as a mixture of two conformers, which is attributed to the geometry of the amide bond between D-phenyllactic acid and N-methyldehydroalanine.

Table 1: Physicochemical Properties of YM-254890



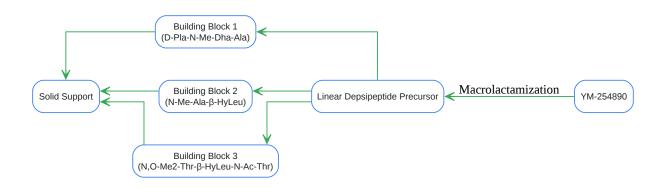
Property	Value
Molecular Formula	C44H65N7O13
Molecular Weight	960.09 g/mol [3]
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

Synthesis of YM-254890

The first total synthesis of YM-254890 was a significant achievement, providing a reliable source of this valuable research tool and enabling the synthesis of analogues for structure-activity relationship (SAR) studies.[4][5] The synthetic strategy employs a convergent approach, combining solution-phase synthesis for key building blocks and solid-phase peptide synthesis (SPPS) to assemble the linear precursor, followed by a final macrolactamization step. [4][5]

Retrosynthetic Analysis

The retrosynthetic analysis of YM-254890 identified three key building blocks that could be synthesized separately and then coupled together on a solid support. The final steps involve the formation of the N-methyldehydroalanine moiety and the macrocyclization.



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Caption: Retrosynthetic analysis of YM-254890.

Experimental Protocols

The synthesis of the three key building blocks is achieved through standard solution-phase peptide coupling and esterification reactions. Detailed procedures involve the use of protecting groups to mask reactive functional groups and coupling reagents to facilitate amide and ester bond formation.

Protocol for a Representative Coupling Step (Building Block Synthesis):

- Dissolve the N-protected amino acid (1.0 eq.) and the coupling agent (e.g., HATU, 1.0 eq.) in an appropriate aprotic solvent (e.g., DMF).
- Add a tertiary amine base (e.g., DIEA, 2.0 eq.) to the mixture and stir for 5 minutes at room temperature.
- Add the amino acid or hydroxy acid ester with a free amine or hydroxyl group (1.0 eq.) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.
- Upon completion, perform an aqueous workup to remove water-soluble byproducts.
- Purify the product by flash column chromatography on silica gel.

The linear precursor of YM-254890 is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using Fmoc-based SPPS.[6][7][8]

SPPS Workflow:

- Resin Swelling: Swell the resin in a suitable solvent (e.g., DCM) for 30 minutes.
- First Amino Acid Loading: Attach the C-terminal amino acid of a building block to the resin.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resinbound amino acid using a solution of 20% piperidine in DMF.

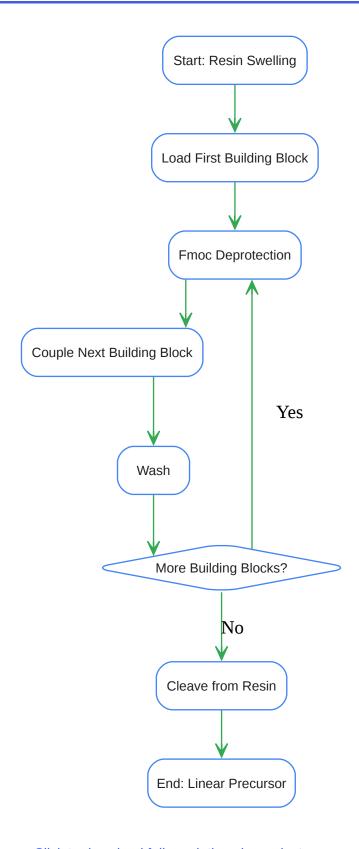
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- Coupling: Couple the next Fmoc-protected building block using a suitable coupling reagent and base.
- Repeat: Repeat the deprotection and coupling steps until the entire linear sequence is assembled.
- Cleavage from Resin: Cleave the linear depsipeptide from the resin using a mildly acidic solution (e.g., TFA/DCM).





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Caption: Solid-Phase Peptide Synthesis Workflow for the Linear Precursor.



The final step in the synthesis is the macrolactamization of the linear precursor to form the cyclic depsipeptide.[9][10] This is a critical step that is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Protocol for Macrolactamization:

- Dissolve the linear depsipeptide precursor in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM).
- Add a coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIEA or NaHCO3).
- Stir the reaction at room temperature for 12-48 hours.
- Monitor the reaction for the disappearance of the linear precursor and the formation of the cyclic product by LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by preparative HPLC to yield YM-254890.

Table 2: Summary of Synthetic Steps and Key Reagents

Step	Description	Key Reagents/Conditions	
Building Block Synthesis	Solution-phase coupling of amino and hydroxy acids.	HATU, DIEA, DMF	
Solid-Phase Synthesis	Assembly of the linear precursor on a solid support.	Fmoc-protected building blocks, 20% piperidine/DMF, HATU, DIEA, 2-CI-Trt resin	
Cleavage from Resin	Release of the linear precursor from the solid support.	TFA/DCM	
Macrolactamization	Intramolecular cyclization to form the macrocycle.	High dilution, HATU, DIEA,	
Purification	Isolation of the final product.	Preparative HPLC	

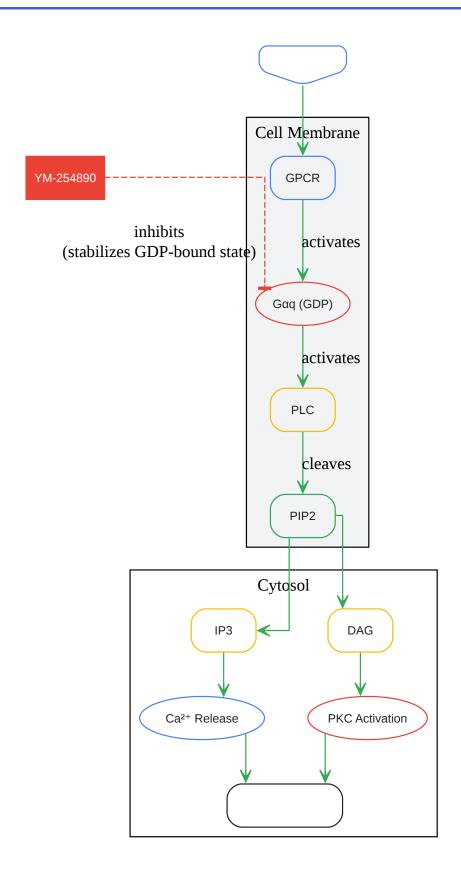


Mechanism of Action and Signaling Pathway

YM-254890 is a highly selective inhibitor of the G α q, G α 11, and G α 14 subunits of heterotrimeric G proteins.[1] It exerts its inhibitory effect by binding to a hydrophobic cleft between the GTPase and helical domains of the G α q subunit. This binding stabilizes the GDP-bound, inactive conformation of the G protein, thereby preventing the exchange of GDP for GTP, which is a crucial step in G protein activation.[11] By locking the G α q protein in its inactive state, YM-254890 effectively blocks the downstream signaling cascade.

The Gq signaling pathway, which is inhibited by YM-254890, plays a critical role in various physiological processes. Activation of Gq-coupled receptors (GPCRs) leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).





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Caption: The Gq Signaling Pathway and the inhibitory action of YM-254890.



Key Experimental Assays

The biological activity of YM-254890 and its analogues is typically evaluated using a panel of in vitro assays that measure different aspects of Gq signaling.

GTPyS Binding Assay

This assay directly measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to the Gαq subunit.[13][14] A decrease in [35S]GTPγS binding in the presence of the compound indicates inhibition of GDP/GTP exchange.[11]

Protocol Outline:

- Prepare cell membranes expressing the Gq-coupled receptor of interest.
- Incubate the membranes with the test compound (e.g., YM-254890) for a defined period.
- Add [35S]GTPyS to initiate the binding reaction.
- After incubation, terminate the reaction and separate the membrane-bound [35]GTPyS from the unbound nucleotide, typically by filtration.
- Quantify the amount of bound [35S]GTPyS using a scintillation counter.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a key downstream event in the Gq signaling pathway.[15][16][17][18] A fluorescent calcium indicator dye (e.g., Fluo-4 or Fura-2) is loaded into cells, and changes in fluorescence upon receptor activation are monitored.

Protocol Outline:

- Plate cells expressing the Gq-coupled receptor in a multi-well plate.
- Load the cells with a calcium-sensitive fluorescent dye.
- Pre-incubate the cells with the test compound or vehicle.



- Stimulate the cells with an agonist for the Gq-coupled receptor.
- Measure the change in fluorescence over time using a fluorescence plate reader. A reduction
 in the fluorescence signal in the presence of the test compound indicates inhibition of Gq
 signaling.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[19][20][21][22][23] This assay is often performed using a homogeneous time-resolved fluorescence (HTRF) format.[16]

Protocol Outline:

- Seed cells expressing the Gq-coupled receptor in a multi-well plate.
- Pre-treat the cells with the test compound.
- Stimulate the cells with an agonist in the presence of LiCI (which inhibits the degradation of IP1).
- Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1cryptate donor).
- After incubation, measure the HTRF signal. A decrease in the signal in the presence of the test compound reflects the inhibition of IP1 production.

Table 3: Summary of Key Biological Assays



Assay	Principle	Readout	Information Obtained
GTPγS Binding	Measures the binding of a radiolabeled non-hydrolyzable GTP analogue to the $G\alpha$ subunit.	Radioactivity	Direct measure of GDP/GTP exchange inhibition.
Calcium Mobilization	Detects changes in intracellular calcium levels using a fluorescent dye.	Fluorescence	Functional measure of a key downstream signaling event.
IP1 Accumulation	Quantifies the accumulation of a stable IP3 metabolite using HTRF.	Time-Resolved Fluorescence	Robust and sensitive measure of PLC activation.

This technical guide provides a foundational understanding of the chemical structure, synthesis, and biological evaluation of YM-254890. For more detailed experimental procedures and data, it is recommended to consult the primary scientific literature cited herein.

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